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The table below summarizes the available quantitative and qualitative ADME data for Rebastinib from

preclinical and clinical studies.

Property Findings/Data
Experimental
Model/Context

Absorption High oral bioavailability (F = 72-97%) [1]. Tablet
formulation showed 3-4 fold higher bioavailability

than powder-in-capsule (PIC) [2].

Preclinical studies in mice
and rats [1]; Phase 1

clinical trial in patients with
leukemia [2].

Distribution Information on volume of distribution and protein
binding in humans is Not Available [3].

-

Metabolism Specific metabolites and enzymes involved are
Not Available [3].

-

Excretion Route of elimination and half-life in humans are
Not Available [3].

-

Pharmacokinetics
(PK)

Rapidly absorbed after oral administration [2].
Maximum Tolerated Dose (MTD) in humans was

150 mg tablets twice daily (BID) [2].

Phase 1 clinical trial [2].
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Property Findings/Data
Experimental
Model/Context

Safety &
Toxicology

Showed "reasonable safety" in preclinical models;

no mutagenicity in Ames tests; low potential for
hERG channel inhibition [1] [4]. In humans, dose-

limiting toxicities included dysarthria, muscle
weakness, and peripheral neuropathy [2].

Preclinical ADME and

safety assays [1] [4];
Phase 1 clinical trial [2].

Detailed Experimental Protocols from Key Studies

To help you evaluate the data, here are the methodologies used in the key studies cited.

Preclinical ADME and Safety Assessment (2023 Study) [1] [4]: A comprehensive panel of
standardized in vitro assays was used:

Absorption, Distribution, Metabolism, and Excretion (ADME) Assays: These assessed the
drug's fundamental properties.

Ames Test: Conducted to evaluate mutagenic potential.
hERG (human Ether-à-go-go Related Gene) Assay: Performed to assess the risk of

cardiotoxicity via prolonged QT interval.
Pharmacokinetic Studies: These studies, which determine the drug's fate in the body, were

conducted in mouse and rat models to evaluate oral bioavailability and other PK parameters.
Phase 1 Clinical Pharmacokinetic Study (2016) [2]: This first-in-human study established the

safety and pharmacokinetic profile in patients:
Design: A single-arm, dose-escalation study in patients with relapsed/refractory chronic or

acute myeloid leukemia.
Formulations: Both powder-in-capsule (PIC) and formulated tablets were tested.

PK Sampling: Plasma samples were collected on Days 1, 8, 15, and 22 of Cycle 1. Sampling
included pre-dose and multiple time points up to 24 hours post-dose.

Analysis: Plasma concentrations of Rebastinib were determined using liquid
chromatography–mass spectrometry (LC-MS/MS), and pharmacokinetic parameters were

derived using non-compartmental methods.

Rebastinib's Mechanism of Action and Kinase Targets
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Rebastinib is characterized as a switch control inhibitor [2] [5] [6]. It uniquely binds to the switch control

pocket of the kinase domain, locking it in an inactive conformation. This mechanism is different from typical

ATP-competitive inhibitors and can be effective against some resistance mutations [2].

The diagram below illustrates the primary molecular targets and associated pathways inhibited by

Rebastinib, contributing to its observed antitumor effects.

Primary Molecular Targets
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Summary for Researchers

In summary, while a complete human ADME profile for Rebastinib is not publicly available, existing data

confirms its promising drug-like properties:

It demonstrates high oral bioavailability in preclinical models [1].

Its unique switch control mechanism targets multiple kinases, including TIE2, BCR-ABL (including
the T315I mutation), and CDK16, which underpins its potential in oncology, particularly in disrupting

the tumor microenvironment and overcoming drug resistance [2] [5] [6].
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Preclinical data supports its reasonable safety profile, though human trials identified specific

neurological and muscular dose-limiting toxicities [1] [2] [4].

The most significant data gap lies in the detailed characterization of its metabolism and excretion

pathways. For the most current information, you may need to consult proprietary databases or contact the

drug's developer directly.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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